molecular formula C7H6F2O2S B13305578 2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid

2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid

Katalognummer: B13305578
Molekulargewicht: 192.19 g/mol
InChI-Schlüssel: BOAHTRACJUSHHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid is an organic compound characterized by the presence of a thiophene ring substituted with a methyl group and a difluoroacetic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid typically involves the introduction of difluoro groups to a thiophene derivative. One common method includes the reaction of 5-methylthiophene with difluoroacetic acid under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the difluoroacetic acid moiety, potentially converting it to a difluoromethyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed under controlled conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Difluoromethyl derivatives.

    Substitution: Halogenated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid involves its interaction with molecular targets through its functional groups. The difluoroacetic acid moiety can participate in hydrogen bonding and electrostatic interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can influence the compound’s reactivity and its effects on biological systems.

Vergleich Mit ähnlichen Verbindungen

  • 2,2-Difluoro-2-(5-methylthiophen-3-yl)acetic acid
  • 2,2-Difluoro-2-(fluorosulfonyl)acetic acid
  • Methyl 2,2-difluoro-2-(fluorosulfonyl)acetate

Comparison: 2,2-Difluoro-2-(5-methylthiophen-2-yl)acetic acid is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and interactions. Compared to its analogs, this compound may exhibit different physical properties, such as boiling point and solubility, and may participate in distinct chemical reactions due to steric and electronic effects.

Eigenschaften

Molekularformel

C7H6F2O2S

Molekulargewicht

192.19 g/mol

IUPAC-Name

2,2-difluoro-2-(5-methylthiophen-2-yl)acetic acid

InChI

InChI=1S/C7H6F2O2S/c1-4-2-3-5(12-4)7(8,9)6(10)11/h2-3H,1H3,(H,10,11)

InChI-Schlüssel

BOAHTRACJUSHHL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(S1)C(C(=O)O)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.